7-Iodo-1,6-dimethyl-1H-indazole is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure, which includes an indazole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is classified under indazoles, which are known for their diverse pharmacological properties.
The chemical is identified by the CAS number 945761-94-4 and has a molecular formula of . It possesses a molecular weight of 244.033 g/mol. The indazole class is significant in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with various biological targets .
The synthesis of 7-iodo-1,6-dimethyl-1H-indazole can be achieved through several methods, often involving iodination reactions. A common approach includes the use of iodine in the presence of a base to facilitate the introduction of the iodine atom at the 7-position of the indazole ring. Specific conditions may vary, but typical solvents include dimethylformamide or other polar aprotic solvents that support nucleophilic substitution reactions.
For example, one method involves starting with 1,6-dimethylindazole and treating it with iodine and potassium hydroxide in dimethylformamide at room temperature for several hours. The reaction yields 7-iodo-1,6-dimethyl-1H-indazole with good efficiency .
The molecular structure of 7-iodo-1,6-dimethyl-1H-indazole features an indazole core with two methyl groups at the 1 and 6 positions and an iodine atom at the 7 position. The structural formula can be represented as follows:
Key structural data includes:
7-Iodo-1,6-dimethyl-1H-indazole can undergo various chemical reactions typical of indazoles, including electrophilic substitutions, nucleophilic attacks, and cycloadditions.
One notable reaction involves its interaction with nucleophiles where the iodine atom can be displaced by stronger nucleophiles such as amines or thiols, leading to substituted indazoles that may exhibit enhanced biological activity.
Additionally, this compound can participate in coupling reactions to form more complex structures useful in medicinal chemistry .
The mechanism of action for compounds like 7-iodo-1,6-dimethyl-1H-indazole typically involves their interaction with specific biological targets such as enzymes or receptors. For instance, indazole derivatives have been shown to inhibit certain kinases involved in cancer progression.
The proposed mechanism usually entails binding to the active site of these enzymes, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to reduced cell proliferation in cancerous cells .
The physical properties of 7-iodo-1,6-dimethyl-1H-indazole include:
Chemical properties include:
7-Iodo-1,6-dimethyl-1H-indazole has several applications in scientific research:
Research continues into its potential therapeutic applications across various diseases, particularly in oncology .
Palladium-catalyzed cyclization enables efficient construction of the indazole scaffold essential for 7-iodo-1,6-dimethyl-1H-indazole. A key approach involves intramolecular C–N bond formation via palladium(0) complexes. As demonstrated in the synthesis of 6-iodo-1H-indazole, Pd(0) catalysts facilitate oxidative addition into C–I bonds, followed by reductive elimination to form the N–N containing heterocycle [1]. Copper(I) co-catalysts (e.g., CuI) enhance efficiency by mediating halide exchange, particularly for electron-deficient precursors. Optimized conditions (tetrabutylammonium iodide, N,N-dimethylethylenediamine, KI in 1,4-dioxane at reflux) achieve 85% yield in related iodoindazole syntheses [1]. The mechanism proceeds through arylpalladium intermediates that undergo cyclization prior to iodination, ensuring correct regiochemistry for subsequent C-7 functionalization.
Table 1: Palladium-Catalyzed Indazole Cyclization Conditions
Substrate | Catalyst System | Additives | Yield | Conditions |
---|---|---|---|---|
Formula V derivative | Pd(0)/CuI | TBAl, DMEDA, KI | 85% | 1,4-dioxane, reflux, 48h |
2-Halobenzonitriles | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 72-90% | Toluene, 110°C |
o-Bromobenzyl hydrazines | Pd(OAc)₂/BINAP | KOtBu | 78% | DMF, 100°C |
Regioselective C-7 iodination is critical for introducing the iodine handle in 7-iodo-1,6-dimethyl-1H-indazole. Electrophilic aromatic substitution (EAS) remains the primary method, leveraging the inherent electron-rich C-7 position of 1,6-dimethylindazole. Directed ortho-metalation (DoM) strategies using N-directed palladium or copper catalysts enable precise iodination. Key conditions involve iodine sources (KI or I₂) with oxidizing agents (e.g., oxone) under mild temperatures (40-60°C) [1] [4]. For 1-protected indazoles, EAS achieves >90% C-7 selectivity due to diminished N-H hydrogen bonding effects. Copper(I) iodide-mediated methods are particularly effective for electron-deficient cores, as demonstrated in 6-iodoindazole synthesis where CuI/TBAI/DMEDA systems promote iododecarboxylation or direct electrophilic substitution [1].
Table 2: Iodination Methods for Indazole Derivatives
Indazole Substrate | Iodination Reagent | Catalyst/Additive | C-7 Selectivity | Yield |
---|---|---|---|---|
1,6-Dimethylindazole | I₂/KI | Oxone | >20:1 vs C-5 | 88% |
1-Boc-6-methylindazole | NIS | TFA | >50:1 | 92% |
6-Nitroindazole | ICl | AlCl₃ | 15:1 | 76% |
1H-Indazole-6-carboxylate | KI | CuI/TBAl/DMEDA | 8:1 | 85% |
Organophosphorus reagents enable efficient N–N bond formation through P(III)/P(V) redox cycling, crucial for constructing the indazole core. Diethyl phosphite facilitates reductive cyclization of o-nitroaryl imines or ketones via sequential reduction and ring closure. The mechanism involves:
1,3-Dipolar cycloadditions between arynes and diazo compounds provide direct access to 3-functionalized indazoles. Arynes generated from o-silylaryl triflates (e.g., TMS-aryl-OTf) with CsF react with diazomethane derivatives in [3+2] cycloadditions. The reaction proceeds via a concerted pericyclic mechanism where the aryne's LUMO interacts with the dipole's HOMO, forming 3-substituted indazoles regioselectively [1] [5]. α-Diazomethylphosphonates yield 3-phosphorylated indazoles where the phosphoryl group acts as a traceless director or permanent substituent [4]. For 7-iodo-1,6-dimethyl-1H-indazole, pre-functionalized arynes containing methyl or iodo groups enable installation of the C-6 methyl and C-7 iodine prior to cyclization. Catalyst-free conditions (room temperature, 24h) afford 3-unsubstituted indazoles in >80% yield, while Cu(I) catalysis (10 mol% CuTc) accelerates reactions for sterically hindered diazo compounds [4] [5].
Achieving precise N-1 and C-6 methylation in 7-iodo-1,6-dimethyl-1H-indazole requires transition metal-mediated regiocontrol. Pd-catalyzed C–H activation enables direct C-6 methylation using methyl iodide or dimethyl sulfate. Key systems include:
Table 3: Transition Metal-Catalyzed Methylation Approaches
Reaction Type | Substrate | Catalyst System | Methyl Source | Regioselectivity | Yield |
---|---|---|---|---|---|
N1-Methylation | 7-Iodo-1H-indazol-6-yl | Pd(PPh₃)₄/K₂CO₃ | CH₃B(OH)₂ | >99% N1 | 91% |
C6-Methylation | 1-Methyl-7-iodoindazole | Pd(OAc)₂/Ag₂CO₃ | (CH₃O)₂SO₄ | >50:1 C6 vs C4 | 85% |
Reductive Methylation | 7-Iodo-6-iodomethylindazole | CuNPs/Et₃N | CH₃OH | N/A | 78% |
Tandem N1/C6 Methylation | 7-Iodoindazole | Pd/Cu dual catalytic | CH₃I/DMSO | >95% combined | 82% |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3